6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Historical Development of Imidazo[1,2-b]pyrazole Scaffolds
The imidazo[1,2-b]pyrazole core emerged as a structurally unique heterocyclic system in the late 20th century, with early synthetic methods relying on cyclocondensation reactions of aminopyrazoles. A pivotal advancement occurred in 2012 with the introduction of regioselective palladium-catalyzed direct arylation protocols, enabling efficient functionalization at the C-3 position. Subsequent innovations, such as the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction in 2014, streamlined the synthesis of diverse derivatives through one-pot strategies. The development of Br/Mg-exchange and TMP-base-mediated magnesiation/zincation techniques (2021) marked a breakthrough in achieving site-selective modifications, particularly for pharmaceutical applications.
Table 1: Key Milestones in Imidazo[1,2-b]pyrazole Chemistry
Significance of Heterocyclic Frameworks in Chemical Research
Imidazo[1,2-b]pyrazoles exemplify the critical role of nitrogen-rich heterocycles in modern drug discovery. Their fused bicyclic architecture combines the electronic properties of imidazole and pyrazole rings, creating a polarized scaffold capable of:
- Forming multipoint hydrogen bonds with biological targets
- Modulating lipophilicity through strategic substitution
- Serving as non-classical isosteres for indole rings in pharmaceuticals
The compound 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole demonstrates these principles through its furan heterocycle and isopropyl group, which enhance π-π stacking interactions and metabolic stability, respectively.
Classification and Nomenclature of Imidazo[1,2-b]pyrazole Derivatives
The IUPAC nomenclature system assigns positions numerically to the fused ring system:
- Core numbering : Pyrazole ring (positions 1-5) fused with imidazole (positions 6-9)
- Substituent notation : Prefixes indicate position and substituent type
Table 2: Structural Classification of Representative Derivatives
The target compound derives its systematic name from:
- 1H-imidazo[1,2-b]pyrazole core
- N1 isopropyl substitution
- C6 furan-3-yl attachment (furan ring bonded via its 3-position)
Properties
IUPAC Name |
6-(furan-3-yl)-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(2)14-4-5-15-12(14)7-11(13-15)10-3-6-16-8-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQUYWNKHUYZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-b]pyrazole Derivatives
Imidazo[1,2-b]pyrazoles are commonly synthesized through condensation and cyclization reactions involving pyrazole derivatives and appropriate nitrogen-containing building blocks. The isopropyl substitution at the N1 position is usually introduced via alkylation of the pyrazole nitrogen.
- Key starting materials : Pyrazole or pyrazole derivatives, substituted furans, and alkylating agents.
- Typical reactions :
- N-alkylation of pyrazoles using isopropyl halides or sulfonates.
- Cyclization to form the fused imidazo ring, often via intramolecular condensation.
- Cross-coupling or substitution to introduce the furan moiety at the 6-position.
Alkylation and Cyclization Conditions
For the specific introduction of the isopropyl group at the N1 position of the imidazo[1,2-b]pyrazole:
- N-alkylation typically uses isopropyl halides (e.g., isopropyl chloride or bromide) in the presence of a non-nucleophilic organic base such as pyridine, trimethylamine, or diisopropylethylamine.
- The reaction is often carried out in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) .
- A weak inorganic base such as sodium bicarbonate or potassium carbonate is added to neutralize the acid generated.
- Reaction temperature is maintained between 40 °C and 50 °C to optimize yield and minimize side reactions.
- Catalytic additives like sodium iodide (NaI) can be used to facilitate the reaction.
- After reaction completion, the mixture is treated with water, and crystallization is induced by seeding at 40–50 °C to isolate the pure compound.
Crystallization and Purification
- Crystallization is a key step to obtain the compound in a pure polymorphic form.
- Solvent systems such as n-heptane and methyl tert-butyl ether are used for crystallization.
- Controlled temperature ranges (45 ± 5 °C to 55 ± 5 °C) during crystallization yield high-purity forms (≥95% purity).
- The crystallized product can be further dried and washed to remove impurities.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| N1-Isopropylation | Isopropyl halide + non-nucleophilic base + weak base | 40–50 °C | N-methyl-2-pyrrolidone (NMP) | Catalytic NaI may be added |
| Cyclization (imidazo ring) | Intramolecular condensation | Elevated (varies) | Ethanol + Acetic acid | Molecular oxygen atmosphere promotes CDC |
| Cross-Dehydrogenative Coupling | β-ketoesters/β-diketones + N-amino-2-iminopyridines + AcOH + O2 | ~130 °C | Ethanol | Catalyst-free, green oxidant O2 |
| Crystallization | Seeding with pure form + n-heptane + methyl tert-butyl ether | 45–55 °C | Mixed solvents | Yields ≥95% purity |
Research Findings and Notes
- The CDC method offers a sustainable and efficient route to fused heterocycles related to imidazo[1,2-b]pyrazole derivatives, with high atom economy and avoidance of metal catalysts.
- The N-alkylation step is sensitive to reaction conditions; controlling temperature and base strength is critical to avoid over-alkylation or side reactions.
- Crystallization conditions significantly affect the polymorphic form and purity of the final compound, influencing its physicochemical properties and potential applications.
- No direct literature source explicitly details the synthesis of 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, but the above methods and conditions are consistent with preparation strategies for closely related heterocycles.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce furan derivatives, while reduction can lead to the formation of reduced imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds with imidazo[1,2-b]pyrazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives can effectively inhibit various bacterial strains. For example, the minimum inhibitory concentration (MIC) for related pyrazole derivatives ranges from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential : The compound's mechanism includes inhibition of key enzymes involved in cancer progression. Studies have reported IC values for DNA gyrase and dihydrofolate reductase (DHFR) ranging from 12.27 to 31.64 μM and 0.52 to 2.67 μM, respectively . This suggests potential therapeutic applications in oncology.
Anti-inflammatory Effects : The presence of the furan ring enhances the compound's ability to modulate inflammatory pathways, indicating its potential for treating inflammatory diseases.
Materials Science
The electronic properties of the imidazo[1,2-b]pyrazole core make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique structural features contribute to its potential as a functional material in these applications.
Synthesis and Evaluation of Derivatives
A notable case study involved synthesizing several pyrazole derivatives related to 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole. The synthesis typically involves multi-step reactions starting from commercially available precursors:
- Formation of the Imidazo[1,2-b]pyrazole Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Furan Ring : Utilizing Suzuki-Miyaura coupling to attach furan-3-boronic acid to the imidazo[1,2-b]pyrazole intermediate.
- Attachment of the Isopropyl Side Chain : Nucleophilic substitution involving halogenated isopropyl derivatives.
The synthesized compounds were evaluated for their biological activities using standard broth microdilution techniques. Results indicated significant inhibition of biofilm formation in Staphylococcus aureus, showcasing a favorable safety profile .
Mechanism of Action
The mechanism by which 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Physicochemical Properties
The imidazo[1,2-b]pyrazole core significantly influences solubility and lipophilicity. Key comparisons include:
*Data inferred from matched-pair studies in .
†Estimated based on substituent effects (e.g., furan’s polarity vs. chlorophenyl’s hydrophobicity).
‡Hypothesized from structural trends in –6.
Key Observations:
Biological Activity
6-(Furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure of this compound features a furan ring fused with an imidazo[1,2-b]pyrazole core. This unique combination contributes to its electronic properties and biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N4O |
| CAS Number | 2097950-76-8 |
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant antimicrobial properties. A study demonstrated that compounds within this class showed notable activity against various bacterial strains and fungi. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been reported to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MDA-MB-468 (breast cancer) with IC50 values in the low micromolar range . The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.
A comparative analysis of similar compounds revealed that those with additional substitutions on the imidazole ring often exhibited enhanced potency against cancer cell lines . The structure-activity relationship suggests that modifications at specific positions can significantly influence biological activity.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A recent study synthesized various derivatives of imidazo[1,2-b]pyrazole and evaluated their biological activities. Among these, 6-(furan-3-yl)-1-isopropyl showed promising results in inhibiting tumor growth in xenograft models .
- Structure-Activity Relationship : A detailed SAR analysis revealed that the presence of the furan moiety is crucial for maintaining biological activity. Substituents at the 3-position of the furan ring were found to enhance both anticancer and antimicrobial activities .
Q & A
Q. What are the established synthetic routes for 6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and what key intermediates are involved?
- Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, imidazo[1,2-b]pyrazole scaffolds can be constructed using pyrazole precursors alkylated at the C-5 position with halogenated reagents (e.g., 1-bromo-3-chloropropane), followed by coupling with furan-3-yl groups via Suzuki-Miyaura cross-coupling or nucleophilic substitution. Key intermediates include halogenated pyrazole derivatives and protected furan intermediates. Reaction conditions (e.g., K₂CO₃ in DMF or NaH in THF) are critical for regioselectivity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer: Post-synthesis characterization requires a combination of ¹H/¹³C NMR (to confirm substitution patterns and regiochemistry), HRMS-ESI (for molecular weight validation), and X-ray crystallography (for absolute configuration determination). For example, imidazo[1,2-a]pyridine analogs in related studies were confirmed via NMR coupling constants (e.g., J = 7.2 Hz for aromatic protons) and HRMS deviations < 2 ppm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound, particularly for scale-up?
- Methodological Answer: Optimization involves screening catalysts (e.g., Pd(PPh₃)₄ for cross-coupling), solvents (DMF vs. THF for solubility), and temperature gradients. Computational modeling (e.g., DFT calculations) can predict reaction pathways and transition states to minimize side products. Process control strategies, such as inline FTIR monitoring, enable real-time adjustment of reaction parameters (e.g., pH, stirring rate) .
Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?
- Methodological Answer: Contradictions often arise from assay variability (e.g., cell-line specificity) or impurities. Systematic approaches include:
- Dose-response re-evaluation across multiple models (e.g., cancer vs. non-cancer cell lines).
- Metabolite profiling (LC-MS) to identify degradation products interfering with activity.
- Comparative studies with structural analogs (e.g., imidazo[1,2-a]pyridines) to isolate pharmacophore contributions .
Q. How can computational modeling predict the binding mechanisms of this compound to therapeutic targets (e.g., kinases)?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model ligand-receptor interactions. For example, furan oxygen atoms may form hydrogen bonds with kinase active-site residues (e.g., Asp 831 in EGFR). Free-energy perturbation (FEP) calculations refine binding affinity predictions, while QSAR models correlate substituent effects (e.g., isopropyl vs. cyclopropyl) with activity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for imidazo[1,2-b]pyrazole derivatives, and how can they be addressed?
- Methodological Answer: Challenges include conformational flexibility and off-target effects. Solutions involve:
- Crystallographic studies to lock bioactive conformations.
- Selective functionalization (e.g., introducing electron-withdrawing groups at C-6) to modulate electronic effects.
- Proteome-wide profiling (e.g., kinome screens) to identify selectivity patterns .
Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity for this compound, while others show limited efficacy?
- Methodological Answer: Discrepancies may stem from:
- Tumor heterogeneity : Activity in hematological cancers (e.g., leukemia) but not solid tumors.
- Metabolic instability : Rapid hepatic clearance observed in pharmacokinetic studies (e.g., t₁/₂ < 1 hr in rodents).
- Assay interference : Redox-active furan moieties generating false positives in MTT assays. Validated orthogonal assays (e.g., ATP-based viability tests) are recommended .
Comparative Methodologies
Q. How does the biological activity of this compound compare to its imidazo[1,2-a]pyridine analogs?
- Methodological Answer: Imidazo[1,2-a]pyridines generally exhibit stronger π-π stacking with aromatic receptor pockets due to their planar structure, whereas the fused pyrazole ring in imidazo[1,2-b]pyrazoles enhances metabolic stability. Direct comparisons require matched molecular pair (MMP) analysis, controlling for lipophilicity (cLogP) and polar surface area (PSA) .
Experimental Design Considerations
Q. What in vivo models are most suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer: Patient-derived xenograft (PDX) models are preferred for translational relevance, particularly for oncology. For CNS targets, blood-brain barrier permeability must be assessed via LC-MS quantification of brain-plasma ratios. Dosing regimens should account for species-specific metabolic differences (e.g., CYP450 isoform expression) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
